1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Overview

Description

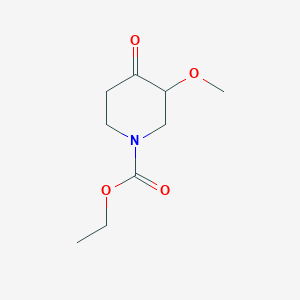

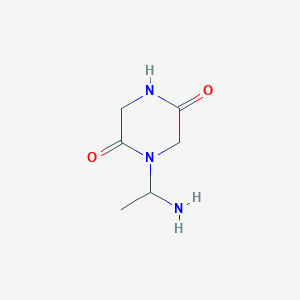

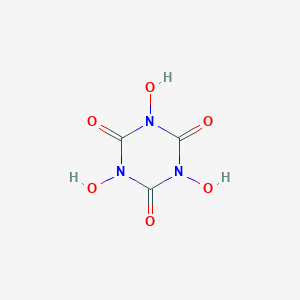

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” is a chemical compound with the molecular formula C3H3N3O6 . It is also known as "Trihydroxy-1,3,5-triazinane-2,4,6-trione" . It has a molecular weight of 177.072 Da .

Molecular Structure Analysis

The molecular structure of “1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” includes nine hydrogen bond acceptors and three hydrogen bond donors . It has a density of 2.9±0.1 g/cm^3 and a molar refractivity of 29.7±0.3 cm^3 .Physical And Chemical Properties Analysis

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” has a boiling point of 466.4±28.0 °C at 760 mmHg and a flash point of 235.8±24.0 °C . It has a polar surface area of 122 Å^2 and a molar volume of 60.1±3.0 cm^3 .Scientific Research Applications

Synthesis of Derivatives for Optical Properties

Researchers have synthesized derivatives of 1,3,5-triazinane-2,4,6-trione to study their electronic structure and linear optical properties . These derivatives exhibit a bathochromic shift in absorption bands and enhanced fluorescence quenching, making them potential candidates for applications in optoelectronics and photonics .

Biological Activity and Drug Design

Computational investigations have suggested that 1,3,5-triazinane-2,4,6-trione derivatives possess interesting biological properties, such as anti-estrogenic activity . These findings pave the way for the use of these compounds in drug design and pharmacology , particularly in the development of treatments for hormone-responsive cancers.

Nonlinear Optical (NLO) Materials

The nonlinear optical properties of triazinane trione derivatives have been explored for their potential use in NLO materials . These materials are crucial for modern technologies like laser systems , optical switches , and frequency converters .

Cytosolic Phospholipase A2α Inhibition

Some derivatives have been used as inhibitors of cytosolic phospholipase A2α, an enzyme involved in the biosynthesis of pro-inflammatory eicosanoids . This application is significant in the field of inflammatory diseases research .

Antiproliferative Agents

The same derivatives have shown potential as antiproliferative agents, which could be used in the study of cancer cell growth inhibition . This application is particularly relevant in oncology research .

Polymer Photostabilizers

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione can be used as a crosslinking agent or additive in the synthesis of composite materials to enhance their properties and performance under gamma irradiation . This application is important in the field of material science , especially for polymer engineering .

Ionogel Synthesis

The compound serves as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization . Ionogels have applications in energy storage devices and sensors .

properties

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIJDQIBCRZHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (THICA) in organic synthesis?

A1: THICA can act as a catalyst in oxidation reactions. Specifically, research shows its effectiveness in the synthesis of 4-Oxo-β-ionone from β-ionone using molecular oxygen. [] This reaction utilizes copper acetylacetonate (Cu(AcAc)2) as a co-catalyst and achieves a yield of 78.2% under optimized conditions (45°C, 5 hours, molar ratio of β-ionone:THICA:Cu(AcAc)2 = 100:10:1). [] While the exact mechanism is still under investigation, this highlights the potential of THICA in catalyzing valuable chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)